4-(Oxiran-2-ylmethoxy)benzaldehyde

Epoxy Resin Thermoset Polymer Crosslinking Density

Choose 4-(Oxiran-2-ylmethoxy)benzaldehyde (98% purity) for its solid para-isomer state (m.p. 29–37°C) enabling precise solid-dispensing, unlike liquid meta-isomer. High epoxide content (5.25–5.49 eq/kg) ensures optimal crosslinking in bio-based thermosets. Certified as Bisoprolol Impurity 5 for ANDA analytical validation. Eliminate isomer variability in your R&D and QC workflows.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 14697-49-5
Cat. No. B104580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxiran-2-ylmethoxy)benzaldehyde
CAS14697-49-5
Synonymsp-(2,3-Epoxypropoxy)-benzaldehyde;  4-(2,3-Epoxypropoxy)benzaldehyde_x000B_p-(Glycidyloxy)benzaldehyde
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-5,10H,6-7H2
InChIKeyVAKABUBSGYOQIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxiran-2-ylmethoxy)benzaldehyde (CAS 14697-49-5): A Bifunctional Epoxy-Aldehyde Building Block for Polymers and Pharmaceutical Intermediates


4-(Oxiran-2-ylmethoxy)benzaldehyde (also known as p-(2,3-epoxypropoxy)benzaldehyde or p-glycidyloxybenzaldehyde) is a para-substituted aromatic compound bearing both an epoxide and an aldehyde functional group. This dual reactivity enables its use as a versatile intermediate in the synthesis of epoxy resins , photopolymerizable materials [1], and pharmaceutical impurities such as Bisoprolol Impurity 5 and Metoprolol Impurity . Its molecular formula is C10H10O3 with a molecular weight of 178.18 g/mol, and it typically appears as a pale brown to off-white low-melting solid .

Why 4-(Oxiran-2-ylmethoxy)benzaldehyde Cannot Be Substituted with Generic Epoxy-Benzaldehyde Analogs


Epoxy-benzaldehyde derivatives are not interchangeable due to pronounced regioisomer-specific differences in physical state, epoxide content, and reactivity. The para-substituted 4-(oxiran-2-ylmethoxy)benzaldehyde is a crystalline solid at room temperature (m.p. 29–37 °C), whereas its meta isomer is a liquid [1]. This distinction directly impacts handling, formulation, and storage in industrial processes. Furthermore, the epoxide equivalent weight (or content) varies significantly among analogs; for instance, 4-(oxiran-2-ylmethoxy)benzaldehyde exhibits a higher epoxide content (5.25–5.49 eq/kg) compared to vanillin glycidyl ether (4.41–4.76 eq/kg) [2]. Additionally, only the para-isomer is a specified impurity in bisoprolol and metoprolol drug substances , making it an irreplaceable analytical reference standard in pharmaceutical quality control. Generic substitution with meta- or ortho-analogs, or with substituted glycidyl ethers, would introduce unacceptable variability in crosslinking density, reaction kinetics, or impurity profiling.

Quantitative Differentiation Evidence for 4-(Oxiran-2-ylmethoxy)benzaldehyde Against Closest Analogs


Superior Epoxide Content per Unit Mass Versus Vanillin Glycidyl Ether

4-(Oxiran-2-ylmethoxy)benzaldehyde exhibits a 10–19% higher epoxide content compared to vanillin glycidyl ether (3-methoxy-4-glycidyloxybenzaldehyde) [1]. The epoxide content, determined by titration against 0.1 N perchloric acid, is 5.25–5.49 equivalents/kg for the target compound versus 4.41–4.76 equivalents/kg for vanillin glycidyl ether. This higher epoxide density directly translates to greater crosslinking efficiency and lower required loading in epoxy resin formulations.

Epoxy Resin Thermoset Polymer Crosslinking Density

Physical State Differentiation: Solid Para-Isomer vs. Liquid Meta-Isomer

4-(Oxiran-2-ylmethoxy)benzaldehyde is a low-melting solid (m.p. 29–37 °C) [REFS-1, REFS-2], whereas its regioisomer 3-(oxiran-2-ylmethoxy)benzaldehyde is a liquid at room temperature with no reported melting point [1]. This fundamental difference in physical state affects storage stability, ease of handling, and compatibility with solid-phase synthesis or hot-melt formulations.

Process Chemistry Formulation Handling

Regulatory Specification as Bisoprolol Impurity 5 Drives Demand for Analytical Standards

4-(Oxiran-2-ylmethoxy)benzaldehyde is officially designated as Bisoprolol Impurity 5 and also serves as an intermediate in the synthesis of a known metoprolol impurity . As a specified impurity, it is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and commercial production quality control . In contrast, the meta- and ortho-isomers are not listed as specified impurities in these drug monographs.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

High Synthetic Yield in Condensation Reactions for Photopolymerizable Resins

In the patented synthesis of diglycidyl unsaturated ketones, 4-(oxiran-2-ylmethoxy)benzaldehyde (p-glycidyloxybenzaldehyde) is condensed with ketones under alkaline conditions to yield photopolymerizable resins with yields of 90–95% [1]. This high yield is attributed to the para-substitution pattern, which minimizes steric hindrance and enables efficient aldol-type condensation. Analogous reactions using ortho-substituted glycidyloxybenzaldehydes are expected to suffer from reduced yields due to steric effects, though direct comparative data are not available in the same patent.

Photopolymerization Resin Synthesis Process Economics

Detailed Characterization Data Ensures Reliable Procurement and Method Transfer

As a specified impurity standard, 4-(oxiran-2-ylmethoxy)benzaldehyde is supplied with comprehensive characterization data including NMR, HPLC purity, and residual solvent analysis . This level of documentation is essential for pharmaceutical method development and validation, enabling seamless technology transfer and regulatory filing. Generic epoxy-benzaldehyde compounds from non-certified sources may lack such rigorous characterization, increasing the risk of failed audits or batch rejection.

Analytical Reference Standard Quality Control Method Validation

Optimal Application Scenarios for 4-(Oxiran-2-ylmethoxy)benzaldehyde Based on Quantified Differentiation


High-Performance Epoxy Thermosets from Bio-Based Phenolics

Utilize 4-(oxiran-2-ylmethoxy)benzaldehyde as a key monomer in the synthesis of bio-based epoxy thermosets from lignin-derived vanillin mixtures. Its high epoxide content (5.25–5.49 eq/kg) ensures adequate crosslinking density even when blended with less reactive phenolic components, enabling the production of sustainable resins with thermo-mechanical properties comparable to petroleum-based analogs .

Pharmaceutical Impurity Reference Standard for Bisoprolol and Metoprolol

Procure certified 4-(oxiran-2-ylmethoxy)benzaldehyde as Bisoprolol Impurity 5 for use in HPLC method validation, system suitability testing, and batch release quality control. Its well-characterized impurity profile and compliance with regulatory guidelines support ANDA filings and commercial production .

Solid-Phase Synthesis and Automated Dispensing Workflows

Leverage the solid-state physical nature (m.p. 29–37 °C) of the para-isomer for precise weighing and automated solid-dispensing in parallel synthesis or combinatorial chemistry platforms. The liquid meta-isomer is unsuitable for such workflows, reducing the risk of cross-contamination and improving operational efficiency .

Photopolymerizable Resins for Additive Manufacturing and Electronics

Employ 4-(oxiran-2-ylmethoxy)benzaldehyde in the synthesis of diglycidyl unsaturated ketones for UV-curable resins used in 3D printing and printed circuit boards. The high condensation yield (90–95%) and excellent purity of the resulting monomers contribute to faster cure speeds and higher resolution in photopolymerization processes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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